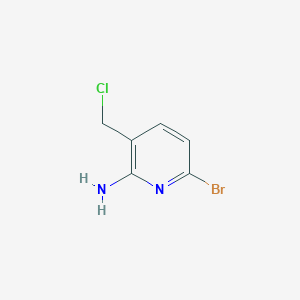

6-Bromo-3-(chloromethyl)pyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. achemblock.comsigmaaldrich.com Its derivatives are integral to numerous natural products, including essential vitamins and alkaloids. chemsrc.com The unique electronic properties of the pyridine ring, arising from the electronegative nitrogen atom, confer upon it a distinct reactivity profile compared to its carbocyclic analog, benzene. sigmaaldrich.com This has made pyridine scaffolds a "privileged scaffold" in medicinal chemistry, frequently incorporated into a diverse array of FDA-approved drugs. mdpi.com

The applications of pyridine derivatives are extensive, spanning pharmaceuticals, agrochemicals, and materials science. achemblock.comsigmaaldrich.com In the pharmaceutical industry, the pyridine nucleus is a key structural motif in drugs with a wide range of therapeutic activities. chemsrc.compharmaffiliates.combldpharm.com In the realm of materials science, pyridine-based compounds are utilized in the synthesis of conjugated polymers for electronic applications and as components of dyes and pigments. achemblock.com The versatility of pyridine chemistry allows for the synthesis of a vast library of derivatives through various reactions, including condensation, cyclization, and cross-coupling reactions. achemblock.com

Strategic Importance of Halogenated Pyridines, particularly 6-Bromo-3-(chloromethyl)pyridin-2-amine, as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring significantly enhances its synthetic utility. Halogenated pyridines are crucial intermediates, as the carbon-halogen bond serves as a reactive handle for a multitude of chemical transformations. mdpi.com These reactions include nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki and Buchwald-Hartwig amination), and metal-halogen exchange, enabling the introduction of a wide array of functional groups.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | Value for this compound | Value for 6-Bromo-3-chloropyridin-2-amine |

| CAS Number | Not available (Hydrochloride salt: 1955524-51-2) | 1060815-73-7 sigmaaldrich.com |

| Molecular Formula | C6H6BrClN2 | C5H4BrClN2 sigmaaldrich.com |

| Molecular Weight | 221.48 g/mol | 207.46 g/mol chemsrc.com |

| Boiling Point | Data not available | 266.9 °C at 760 mmHg (Predicted) chemsrc.com |

| Density | Data not available | 1.8 g/cm³ (Predicted) chemsrc.com |

Note: Data for this compound is based on its molecular formula, while some physical properties are listed for the structurally similar compound 6-Bromo-3-chloropyridin-2-amine for comparative purposes.

Contextualization of this compound within Pyridine Chemotypes Bearing Multiple Reactive Sites

The true synthetic power of this compound is realized when considering its status as a polysubstituted pyridine with multiple, differentially reactive sites. Such compounds are highly sought after in drug discovery and organic synthesis as they allow for the rapid assembly of complex molecular architectures. The three key functional groups of this molecule—the 2-amino group, the 3-chloromethyl group, and the 6-bromo group—each possess a unique chemical reactivity.

The 2-amino group is a potent nucleophile and can readily participate in reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known to possess a broad range of biological activities. bldpharm.com The 3-chloromethyl group, being a benzylic-type halide, is highly susceptible to nucleophilic substitution (SN2 reactions), providing a straightforward method for introducing a variety of side chains. mdpi.com Finally, the 6-bromo substituent on the electron-deficient pyridine ring is amenable to a host of transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com The ability to selectively address these functional groups in a stepwise manner makes this compound a valuable tool for creating diverse libraries of compounds for biological screening and materials science applications. The strategic placement of these groups allows for a programmed and efficient synthesis of complex target molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrClN2 |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

6-bromo-3-(chloromethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H6BrClN2/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,3H2,(H2,9,10) |

InChI Key |

ASJSZUOWYSOWLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CCl)N)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Chloromethyl Pyridin 2 Amine

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the 3-position of the pyridine (B92270) ring is an electrophilic center, highly susceptible to nucleophilic substitution reactions (Sₙ2). The benzylic-like position of the carbon-chlorine bond, adjacent to the aromatic pyridine ring, facilitates the displacement of the chloride ion by a wide array of nucleophiles. This reactivity is a cornerstone for introducing diverse functionalities and extending the molecular framework.

Common transformations involve the reaction with O-nucleophiles (like alkoxides or phenoxides) to form ethers, N-nucleophiles (such as primary or secondary amines) to yield substituted amines, and S-nucleophiles (like thiols) to produce thioethers. The reactivity of this site is comparable to other 2-bromo-6-(chloromethyl)pyridine (B1342937) systems, where the chloromethyl group serves as a handle for further molecular elaboration. mdpi.comsemanticscholar.org

The proximity of the 2-amino group can play a significant role in these reactions through anchimeric assistance. The amino group can facilitate the departure of the chloride ion by forming a transient, strained three-membered ring intermediate, which is then readily opened by the external nucleophile. This intramolecular participation can enhance the rate of substitution compared to analogues lacking the adjacent amino group. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Position

| Nucleophile (Nu-H) | Reagent | Product Structure | Product Class |

| Ethanol | Sodium Ethoxide | Ether | |

| Diethylamine | Diethylamine, Base | Tertiary Amine | |

| Thiophenol | Sodium Thiophenoxide | Thioether | |

| Sodium Azide | Sodium Azide (NaN₃) | Azide |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position provides a strategic site for carbon-carbon and carbon-nitrogen bond formation through various transition metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing complex biaryl and heteroaryl structures.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron compound, typically an arylboronic acid. mdpi.com This reaction is generally catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. researchgate.net The reaction is highly tolerant of various functional groups, making it suitable for late-stage diversification of complex molecules. mdpi.comresearchgate.net Studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) show that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium phosphate (B84403) (K₃PO₄) effectively promote this transformation with a range of arylboronic acids, affording moderate to good yields. mdpi.comresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | Moderate to Good | mdpi.com |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | Low to Good | nih.gov |

| CataXCium A Pd G3 | K₃PO₄ | THF / H₂O | 60 | Good to Excellent | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | Aqueous Phase | 100 | High | researchgate.net |

Heck Reaction: The Heck reaction enables the formation of a carbon-carbon bond between the bromopyridine and an alkene. organic-chemistry.org This palladium-catalyzed process typically involves a phosphine (B1218219) ligand and a base. The reaction proceeds with high regioselectivity and is often stereoselective, favoring the formation of the trans isomer of the resulting substituted alkene. organic-chemistry.org Investigations into Heck couplings on similar 6-bromo-heterocyclic systems have shown that the choice of catalyst, base, and solvent is crucial for achieving high yields. rsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing an aryl halide with an amine. wikipedia.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the bromine position of the pyridine ring. The success of the reaction relies on the use of a palladium precatalyst and a bulky, electron-rich phosphine ligand. libretexts.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are essential for the catalytic cycle. researchgate.net This methodology is a significant improvement over harsher, classical methods for forming aryl-amine bonds. wikipedia.org

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Solvent | Reference |

| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | chemspider.com |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | nih.gov |

| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | researchgate.net |

Intramolecular Cyclization Pathways and Heterocyclic Annulation Reactions

The specific arrangement of the amino and chloromethyl groups in 6-Bromo-3-(chloromethyl)pyridin-2-amine creates an ideal precursor for intramolecular cyclization. The nucleophilic 2-amino group can readily attack the electrophilic carbon of the adjacent 3-chloromethyl group. This intramolecular nucleophilic substitution results in the formation of a new six-membered ring fused to the pyridine core.

This cyclization pathway leads to the formation of the imidazo[4,5-b]pyridine scaffold. This bicyclic heterocyclic system is a common motif in medicinal chemistry. The reaction typically proceeds upon heating, sometimes with the addition of a non-nucleophilic base to neutralize the hydrogen chloride that is eliminated during the ring-closing process. The resulting product, 7-bromo-2,3-dihydro-1H-imidazo[4,5-b]pyridine, retains the bromine atom, which can be used for subsequent cross-coupling reactions as described previously. Aromatization can occur under oxidative conditions to yield the fully aromatic 7-bromo-1H-imidazo[4,5-b]pyridine. The formation of such fused systems is a key strategy in building molecular complexity from simple precursors. researchgate.net

Mechanistic Elucidation of Key Transformation Pathways and Reaction Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Transition Metal-Catalyzed Cross-Coupling: The mechanisms for the Suzuki, Heck, and Buchwald-Hartwig reactions, while distinct, all revolve around a palladium-based catalytic cycle. nih.gov

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyridine ring. This forms a square planar Pd(II) intermediate.

Transmetalation (Suzuki) / Amine Coordination (Buchwald-Hartwig) / Alkene Insertion (Heck):

In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

In the Buchwald-Hartwig reaction, the amine coordinates to the Pd(II) complex, and after deprotonation by a base, forms a palladium-amide complex. wikipedia.org

In the Heck reaction, the alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the palladium-carbon bond.

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Mechanism of Intramolecular Cyclization: The formation of the imidazo[4,5-b]pyridine ring system proceeds through a well-defined intramolecular nucleophilic substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 2-amino group acts as a nucleophile, attacking the adjacent electrophilic carbon of the chloromethyl group.

Transition State: A five-membered transition state is formed, leading to the creation of a new N-C bond and the cleavage of the C-Cl bond.

Cyclization and Elimination: A dihydro-imidazopyridinium intermediate is formed. Subsequent loss of a proton from the nitrogen and the chloride ion (as HCl) results in the formation of the fused heterocyclic product. The use of a base can facilitate the final deprotonation step.

This intramolecular pathway is generally favored due to the formation of a thermodynamically stable five-membered ring fused to the pyridine, an example of an entropically favored ring-closing reaction.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 3 Chloromethyl Pyridin 2 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 2D NMR, ¹³C-NMR, ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For substituted pyridines like 6-Bromo-3-(chloromethyl)pyridin-2-amine, ¹H-NMR and ¹³C-NMR are indispensable.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in the characterization of the closely related isomer, 2-bromo-6-chloromethylpyridine, distinct chemical shifts are observed for the protons on the pyridine (B92270) ring and the chloromethyl group. mdpi.com The aromatic protons typically appear as multiplets, and their specific splitting patterns and coupling constants can be used to determine their relative positions on the pyridine ring. mdpi.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state. In the analysis of 2-bromo-6-chloromethylpyridine, chemical shifts of approximately 45.7, 121.6, 127.5, 139.4, 141.4, and 157.8 ppm were reported, corresponding to the different carbon atoms in the molecule. mdpi.com

Table 1: Representative ¹H and ¹³C-NMR Chemical Shifts (ppm) for a Substituted Pyridine Derivative (2-bromo-6-chloromethylpyridine in CDCl₃)

| Atom Type | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring H | 7.20 - 7.80 (multiplets) | 121.6, 127.5, 139.4, 141.4, 157.8 |

Note: Data is for the related compound 2-bromo-6-chloromethylpyridine as a representative example. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation by molecular vibrations. Each functional group (e.g., N-H, C-H, C=C, C-Br, C-Cl) has a characteristic vibrational frequency.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

N-H Vibrations : The primary amine (-NH₂) group typically exhibits two characteristic stretching bands in the region of 3300-3500 cm⁻¹. bas.bg

C-H Vibrations : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl group would be observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring are typically found in the 1400-1600 cm⁻¹ region. bas.bg

C-Cl and C-Br Vibrations : The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 600-800 cm⁻¹, while the C-Br stretch appears at lower frequencies, often between 500-600 cm⁻¹.

Analysis of related halogen-substituted pyridine compounds confirms the presence of these characteristic peaks, allowing for the verification of the key functional groups within the molecular structure. mdpi.commdpi.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (-CH₂Cl) | C-H Stretch | < 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Chloromethyl | C-Cl Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Confirmation and Product Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. cdc.gov Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an excellent tool for assessing the purity of volatile and semi-volatile compounds and identifying components in a mixture. nih.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern is definitive for confirming the presence of both halogen atoms in the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

GC-MS analysis is also crucial for assessing product purity by separating the target compound from starting materials, by-products, or residual solvents. mdpi.com The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner upon ionization. mdpi.com

Table 3: Predicted Mass Spectrometry Data for C₆H₆BrClN₂

| Ion Type | Expected m/z | Isotopic Pattern |

|---|---|---|

| [M]⁺ | 220, 222, 224 | Complex pattern due to Br and Cl isotopes |

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation. nih.gov

While a crystal structure for this compound itself is not detailed in the provided search results, analysis of its derivatives provides significant insight into the structural characteristics of this class of compounds. For example, the crystal structure of 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine reveals the planarity of the fused imidazopyridine ring system. researchgate.net

Furthermore, crystallographic analysis elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding (e.g., between the amine N-H group and a nitrogen atom on an adjacent molecule), halogen bonding, and π–π stacking interactions between aromatic rings. researchgate.netnih.gov In the crystal structure of 6-bromo-1,3-benzothiazol-2-amine, molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds to form sheets. nih.gov Understanding these non-covalent interactions is crucial for predicting and explaining the physical properties of the solid material, such as melting point and solubility.

Table 4: Representative Crystallographic Data for a Derivative, 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Interactions | C—H⋯N hydrogen bonds, π–π stacking |

Note: Data is for a related derivative to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Computational and Theoretical Analysis of this compound: A Review of Current Research

Detailed computational and theoretical studies, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld Surface Analysis for the specific chemical compound this compound are not extensively available in the current body of published scientific literature.

While computational chemistry is a powerful tool for understanding the electronic structure, reactivity, and intermolecular interactions of novel compounds, specific research applying these methods to this compound has not been identified in comprehensive searches of scholarly databases.

Theoretical studies on analogous pyridine derivatives have demonstrated the utility of these computational methods. For instance, DFT calculations are routinely used to predict optimized molecular geometries, vibrational frequencies, and electronic properties of substituted pyridines. Similarly, HOMO-LUMO analysis provides valuable insights into the chemical reactivity and stability of such compounds, while MEP mapping helps in identifying the electrophilic and nucleophilic sites, crucial for predicting reaction mechanisms. Furthermore, Hirshfeld surface analysis is a valuable technique for elucidating intermolecular interactions and crystal packing in related crystalline solids.

Although these methodologies are well-established and have been applied to a wide range of pyridine-containing molecules, specific data tables, research findings, and detailed analyses for this compound remain to be published. The scientific community awaits dedicated research in this area to fully characterize the computational and theoretical profile of this compound.

Future Research Directions and Emerging Opportunities for 6 Bromo 3 Chloromethyl Pyridin 2 Amine

Development of Greener and More Sustainable Synthetic Pathways

Traditional synthetic routes for highly functionalized pyridines can involve harsh reagents, cryogenic conditions, and toxic chemicals, posing safety and scalability challenges. mdpi.com Future research will likely focus on developing more environmentally benign and efficient pathways to 6-Bromo-3-(chloromethyl)pyridin-2-amine and its precursors.

Key areas of development include:

Alternative Reagents: Replacing pyrophoric reagents like n-butyllithium with safer alternatives such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) has shown promise in the synthesis of related brominated chloromethylpyridines. mdpi.com Similarly, substituting toxic chlorinating agents like thionyl chloride with reagents like cyanuric chloride can simplify procedures and improve safety profiles. mdpi.com

Catalytic Methods: The use of heterogeneous catalysts, particularly metal-organic frameworks (MOFs), offers significant advantages like low cost, ease of separation, and reusability. acs.org These catalysts can facilitate multicomponent reactions for pyridine (B92270) synthesis under milder conditions. acs.org

Process Intensification: Techniques such as microwave-assisted synthesis are recognized as green chemistry tools that can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov

Solvent-Free and One-Pot Reactions: Designing synthetic sequences that minimize or eliminate the use of solvents and allow multiple reaction steps to occur in a single vessel represents a major goal for sustainable chemistry. acs.org One-pot, four-component annulation reactions have been successfully described for the eco-friendly construction of multi-substituted pyridines. acs.org

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Substituted Pyridines

| Feature | Conventional Methods | Greener/Sustainable Alternatives |

|---|---|---|

| Reagents | Often use pyrophoric (e.g., n-butyllithium) and toxic (e.g., thionyl chloride) reagents. mdpi.com | Employ safer alternatives like Turbo Grignard reagents and cyanuric chloride. mdpi.com |

| Catalysts | May use homogeneous acid or base catalysts, leading to difficult purification. acs.org | Utilize reusable heterogeneous catalysts like MOFs (e.g., PET@UiO-66). acs.org |

| Conditions | Frequently require high temperatures or cryogenic conditions (-78 °C). mdpi.comacs.org | Operate under milder conditions, potentially using microwave irradiation for energy efficiency. mdpi.comnih.gov |

| Solvents | Often rely on large volumes of organic solvents. | Focus on solvent-free conditions or the use of greener solvents. acs.org |

| Efficiency | May involve multiple steps with complex purification processes. acs.org | Emphasize one-pot, multicomponent reactions to improve atom economy and reduce waste. acs.orgnih.gov |

Exploration of Novel Derivatization Reactions under Mild Conditions

The three distinct functional groups of this compound—the bromo substituent, the chloromethyl group, and the amino group—provide a rich platform for derivatization. Future research will explore novel reactions at these sites, particularly those that proceed under mild conditions, to generate diverse molecular libraries.

C-Br Bond Functionalization: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura reactions, for example, can be used to form new carbon-carbon bonds by coupling the pyridine core with various arylboronic acids, offering a pathway to a wide array of novel biaryl structures. acs.orgmdpi.com

C-Cl Bond Functionalization: The reactive chloromethyl group is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups, including ethers, esters, amines, and azides, providing access to compounds with different physicochemical properties and potential biological activities.

N-H Bond Functionalization: The primary amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions. It can also be a key component in the formation of fused heterocyclic systems, such as imidazo[4,5-b]pyridines. researchgate.net

Intramolecular Cyclizations: Reactions like the Hofmann-Löffler-Freytag reaction, which involves the cyclization of N-halogenated amines, could be explored to synthesize novel fused-ring systems from derivatives of the title compound under thermal or photochemical conditions. wikipedia.org

Table 2: Potential Derivatization Reactions for this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C6-Br | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) mdpi.com | Aryl-substituted pyridin-2-amine |

| C3-CH₂Cl | Nucleophilic Substitution | Alcohols, Phenols, Thiols, Amines, Azides | Ethers, Thioethers, Secondary/Tertiary amines, Azides |

| C2-NH₂ | Acylation | Acid chlorides, Anhydrides | Amides |

| C2-NH₂ / C3-CH₂Cl | Intramolecular Cyclization | Base-mediated cyclization | Fused heterocyclic systems |

Advanced Computational Modeling for Predictive Synthesis and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. electrochemsci.org Applying these methods to this compound can accelerate the discovery of new reactions and the design of novel molecules with desired properties.

Predicting Reactivity: DFT calculations can determine the electron distribution and frontier molecular orbitals (HOMO/LUMO) of the molecule. mdpi.comnih.gov This information helps predict the most likely sites for electrophilic and nucleophilic attack, guiding the selection of reagents and reaction conditions for derivatization.

Elucidating Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways. rsc.orgresearchgate.net This allows researchers to understand the feasibility of a proposed reaction, identify key intermediates and transition states, and optimize conditions to favor the desired product. For instance, theoretical studies have been used to assess different mechanistic schemes for urea (B33335) formation from 2-aminopyridines. rsc.org

Rational Design of Functional Molecules: By calculating the structural, electronic, and energetic properties of virtual derivatives, researchers can rationally design new compounds with specific functionalities. nih.govresearchgate.net For example, computational screening can be used to design pyridine derivatives with tailored electronic properties for applications in materials science or to predict the binding affinity of new ligands for a specific catalytic metal center. researchgate.netnih.gov

Table 3: Applications of Computational Modeling in the Study of Pyridine Derivatives

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction | Calculation of HOMO/LUMO energies, molecular electrostatic potential, and reactivity indices to identify reactive sites. mdpi.comelectrochemsci.orgnih.gov |

| DFT | Reaction Mechanism Analysis | Determination of transition state energies and reaction pathways to understand reaction feasibility and selectivity. rsc.orgresearchgate.net |

| DFT | Molecular Structure Optimization | Calculation of optimized geometries, bond lengths, and angles for synthesized and hypothetical molecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Development of statistical models that correlate chemical structure with biological activity or other properties. jchemlett.com |

Potential for Applications in Materials Science and Catalysis Research

The structural characteristics of this compound and its derivatives make them attractive candidates for applications beyond pharmaceuticals, particularly in materials science and catalysis.

Ligand Development for Catalysis: Pyridine derivatives are excellent ligands for a wide variety of metal ions due to the lone pair of electrons on the nitrogen atom. acs.org The amino and chloromethyl groups on the title compound can be used to create bidentate or tridentate ligands that form stable complexes with transition metals. unimi.it These metal complexes could be investigated as catalysts for a range of organic transformations, such as cross-coupling reactions, oxidations, and reductions. acs.orgunimi.it

Functional Materials: The compound can serve as a precursor for creating functional materials. The chloromethyl group provides a reactive handle for grafting the molecule onto solid supports like functionalized carbons or polymers. mdpi.com Subsequent complexation with metal ions could yield immobilized catalysts or materials for selective metal ion sequestration.

Coordination Polymers and MOFs: Derivatives of this compound could be designed as organic linkers for the synthesis of coordination polymers or metal-organic frameworks (MOFs). By modifying the functional groups, it is possible to tune the structure and porosity of these materials, leading to potential applications in gas storage, separation, and heterogeneous catalysis.

Table 4: Potential Applications in Materials Science and Catalysis

| Application Area | Role of this compound Derivative | Potential Function |

|---|---|---|

| Homogeneous Catalysis | As a multidentate ligand for transition metals (e.g., Pd, Fe, Cu). acs.orgunimi.it | Catalyst for C-C and C-O bond forming reactions, carbonylation, and reduction reactions. acs.org |

| Heterogeneous Catalysis | Immobilized onto a solid support (e.g., functionalized carbon) to chelate metal ions. mdpi.com | Recyclable catalyst with improved stability and ease of separation. |

| Materials Science | As a building block or linker for coordination polymers or MOFs. | Creating porous materials for gas storage, separations, or sensing. |

| Organic Electronics | As a core structure in the synthesis of conjugated organic molecules. | Development of materials for organic light-emitting devices (OLEDs) or sensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.